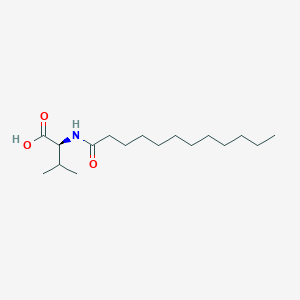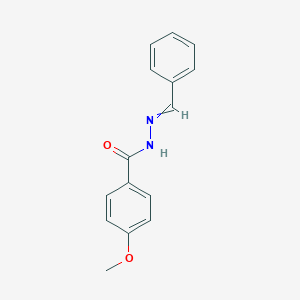
Magnesium titanium oxide (Mg2TiO4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium titanium oxide, also known as magnesium titanate, is an inorganic compound with the chemical formula Mg2TiO4. It is a member of the spinel group of minerals and is known for its high thermal stability, mechanical strength, and dielectric properties. This compound is commonly used in various industrial applications, including ceramics, electronics, and as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Magnesium titanium oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The solid-state reaction involves mixing magnesium oxide (MgO) and titanium dioxide (TiO2) powders, followed by calcination at high temperatures (typically around 1200-1400°C) to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, resulting in a homogeneous gel that is then calcined to obtain the oxide . Hydrothermal synthesis involves reacting magnesium and titanium precursors in an aqueous solution at elevated temperatures and pressures to form the oxide .
Industrial Production Methods: In industrial settings, magnesium titanium oxide is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. The raw materials, magnesium oxide and titanium dioxide, are readily available and inexpensive. The reaction is carried out in large rotary kilns or furnaces, where the mixed powders are heated to the required temperature to achieve the desired phase formation.
化学反応の分析
Types of Reactions: Magnesium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Magnesium titanium oxide can be oxidized in the presence of oxygen at high temperatures to form higher oxides.
Reduction: It can be reduced using hydrogen or carbon monoxide at elevated temperatures to produce lower oxides or elemental metals.
Substitution: Substitution reactions can occur when magnesium or titanium ions are replaced by other metal ions in the crystal lattice, altering the compound’s properties.
Major Products Formed:
Oxidation: Higher oxides such as MgTiO3.
Reduction: Lower oxides or elemental magnesium and titanium.
Substitution: Modified spinel structures with different metal ions.
科学的研究の応用
Magnesium titanium oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the decomposition of pollutants.
Medicine: Its dielectric properties make it suitable for use in medical devices, such as sensors and diagnostic equipment.
作用機序
The mechanism of action of magnesium titanium oxide depends on its application. In catalytic processes, it provides active sites for the adsorption and reaction of reactant molecules, facilitating the conversion to desired products. In electronic applications, its dielectric properties enable it to store and transfer electrical energy efficiently. In biomedical applications, its biocompatibility and stability allow it to interact with biological systems without causing adverse effects.
類似化合物との比較
Magnesium titanium oxide can be compared with other similar compounds, such as:
Magnesium oxide (MgO): While magnesium oxide has excellent thermal stability and is widely used as a refractory material, it lacks the dielectric properties of magnesium titanium oxide.
Titanium dioxide (TiO2): Titanium dioxide is known for its photocatalytic properties and is used in applications such as water purification and self-cleaning surfaces. it does not possess the same mechanical strength and dielectric properties as magnesium titanium oxide.
Zinc titanate (Zn2TiO4): Zinc titanate is another spinel compound with similar properties to magnesium titanium oxide but has different applications due to its unique chemical and physical characteristics.
Magnesium titanium oxide stands out due to its combination of thermal stability, mechanical strength, and dielectric properties, making it a versatile material for various applications.
特性
CAS番号 |
12032-52-9 |
|---|---|
分子式 |
Mg2O4Ti |
分子量 |
160.48 g/mol |
IUPAC名 |
dimagnesium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Mg.4O.Ti/q2*+2;4*-2;+4 |
InChIキー |
PRCGQSJBGXSCER-UHFFFAOYSA-N |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Ti+4] |
Key on ui other cas no. |
12032-52-9 |
同義語 |
dimagnesium titanium tetraoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















